5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid

Description

Chemical Identity and Nomenclature

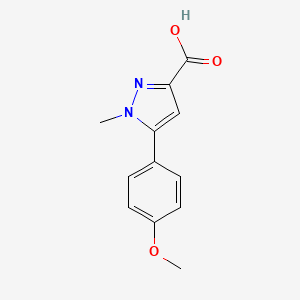

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole carboxylic acid family. Its molecular formula is C₁₂H₁₂N₂O₃ , with a molecular weight of 232.24 g/mol . The compound is characterized by a pyrazole ring substituted at three positions:

- Position 1 : A methyl group (-CH₃).

- Position 3 : A carboxylic acid (-COOH).

- Position 5 : A 4-methoxyphenyl group (-C₆H₄-OCH₃).

The systematic IUPAC name is 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid , while its CAS Registry Number is 957312-76-4 . Alternative names include:

| Systematic Name | Common Synonyms |

|---|---|

| 5-(4-Methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | 1-Methyl-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid; BOC-SCI-957312-76-4 |

The compound’s structural identity is further defined by its InChI and SMILES representations:

Historical Development in Pyrazole Carboxylic Acid Research

Pyrazole derivatives have been studied since the late 19th century, with the Knorr pyrazole synthesis (1883) serving as a foundational method for creating substituted pyrazoles from hydrazines and 1,3-dicarbonyl compounds . The introduction of carboxylic acid substituents to pyrazole rings emerged as a strategy to enhance biological activity and solubility, particularly in medicinal and agrochemical applications .

Key Milestones in Pyrazole Carboxylic Acid Chemistry:

- Early Syntheses : Traditional methods involved cyclocondensation of β-diketones with hydrazines, yielding regioisomeric pyrazoles. For example, acetylacetone and hydrazine form 3,5-dimethylpyrazole .

- Modern Optimization : Advances in catalysis (e.g., nano-ZnO) improved regioselectivity and yields for polysubstituted pyrazoles .

- Functionalization : Carboxylic acid groups were introduced to enable hydrogen bonding and metal coordination, critical for drug design. For instance, 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid became a key intermediate for SDHI fungicides .

This compound represents a specialized derivative where methoxy and methyl groups optimize steric and electronic properties for target interactions. Its synthesis typically employs Claisen condensation–Knorr reaction–hydrolysis sequences or Vilsmeier–Haack formylation , as observed in related pyrazole carboxylic acids .

Applications in Research:

- Medicinal Chemistry : Pyrazole-3-carboxylic acids are explored as kinase inhibitors, antibacterials, and anticancer agents. For example, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid shows antiviral activity .

- Agrochemicals : Analogous compounds serve as intermediates for fungicides targeting succinate dehydrogenase (e.g., fluxapyroxad) .

Table 1 summarizes synthetic routes and applications of structurally related pyrazole carboxylic acids:

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMCMCIJHBQWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390219 | |

| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957312-76-4 | |

| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Construction via Hydrazine Condensation

A common approach involves the condensation of 4-methoxyphenyl-substituted ketones or diketones with methylhydrazine or hydrazine derivatives to form the pyrazole ring.

Example: Reaction of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate with hydrazine hydrate yields ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, which is a key intermediate.

The reaction is typically carried out in toluene or ethanol under reflux conditions with sodium hydride or other bases to facilitate cyclization.

N-Methylation of Pyrazole

Methylation at the N-1 position can be achieved by reacting the pyrazole intermediate with methylating agents such as dimethyl carbonate or methyl iodide under basic conditions.

For instance, 3-ethyl-5-pyrazole carboxylic acid ethyl ester can be methylated using dimethyl carbonate in the presence of potassium carbonate at elevated temperatures (100–120 °C) to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

Introduction and Oxidation of Carboxylic Acid Group

The carboxylic acid group at the 3-position is often introduced via oxidation of corresponding alcohol or aldehyde intermediates.

A notable method involves oxidation of 3-trifluoromethyl-5-hydroxymethyl-1-(4-methoxyphenyl)pyrazole using sodium periodate and catalytic ruthenium(III) chloride in a water/acetonitrile mixture at 0 °C to ambient temperature, yielding the corresponding carboxylic acid in high yield (~90%).

Alternatively, hydrolysis of esters under alkaline conditions (e.g., refluxing with 10% NaOH in methanol) followed by acidification yields the free carboxylic acid.

Halogenation and Further Functionalization (Optional)

- Some synthetic routes include halogenation at the 4-position of the pyrazole ring (e.g., chlorination) using hydrogen peroxide and hydrochloric acid in dichloroethane, which can be relevant for derivatives related to the target compound.

Representative Preparation Procedure (Literature-Based)

Analytical and Purification Notes

Purification: Recrystallization from ethanol or ethyl acetate is commonly used to purify the final acid product.

Monitoring: Reaction progress is monitored by TLC and confirmed by NMR spectroscopy (1H and 13C), IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹), and elemental analysis.

Yield Optimization: Controlling temperature during methylation and oxidation steps is critical to avoid side reactions and maximize yield.

Summary Table of Key Preparation Methods

Research Findings and Considerations

The regioselectivity of pyrazole formation is influenced by the nature of the hydrazine and the substituents on the diketone or ketoester precursors.

Oxidation using sodium periodate with ruthenium catalyst is a mild and efficient method to convert hydroxymethyl pyrazoles to carboxylic acids with minimal over-oxidation or ring degradation.

N-Methylation using dimethyl carbonate is a green and efficient methylation method, avoiding toxic methylating agents.

Purity and structural confirmation are routinely verified by NMR, IR, and elemental analysis, ensuring the integrity of the carboxylic acid functionality and the methoxyphenyl substituent.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of 5-(4-Hydroxyphenyl)-1-methylpyrazole-3-carboxylic acid.

Reduction: Formation of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid exhibits potential anti-inflammatory effects, making it a candidate for the development of new pain relief medications. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests therapeutic applications in treating chronic inflammation and pain management .

Enzyme Inhibition Studies

The compound has been shown to inhibit pyruvate dehydrogenase kinase isozyme 4, which plays a significant role in glucose metabolism. This inhibition may have implications for metabolic disorders such as diabetes. Additionally, it affects lipoxygenases, enzymes involved in fatty acid metabolism, further supporting its potential anti-inflammatory properties.

Neuroprotective Effects

Studies involving derivatives of this compound, such as 4-(4-Methoxyphenyl) butanoic acid, have demonstrated neuroprotective effects against endoplasmic reticulum stress-induced neuronal cell death. This opens avenues for research into its use in neurodegenerative diseases.

Agricultural Chemistry

Herbicides and Fungicides Development

this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has been documented, making it a vital component in agricultural chemistry . The compound's antifungal activity has been evaluated against various phytopathogenic fungi, showing promising results that could lead to the development of more effective agricultural chemicals .

Material Science

Synthesis of Advanced Materials

In material science, this compound is used to synthesize advanced materials, including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which are crucial for various industrial applications . The unique chemical structure allows for modifications that enhance the properties of the resulting materials.

Biochemistry

Studies on Lipid Peroxidizing Enzymes

this compound has been employed in studies focusing on lipid peroxidizing enzymes like ALOX15. The compound's interactions with these enzymes provide insights into metabolic pathways relevant to cancer and inflammation models.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Variations

Pyrazole derivatives are highly tunable, with biological and physicochemical properties influenced by substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Functional Group Impact

- Carboxylic Acid (Position 3) : Enhances solubility and hydrogen-bonding capacity, critical for protein interactions in drug design .

- Methoxy Group (4-MeOPh) : Electron-donating effects stabilize aromatic systems and influence binding affinity in biological targets .

- Chlorine Substituents : Increase lipophilicity and metabolic stability but may elevate toxicity risks .

Biological Activity

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the synthesis of inflammatory mediators. This inhibition can lead to reduced inflammation and pain relief.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

1. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory effects of this compound:

- In vitro Studies : In cell culture models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In carrageenan-induced paw edema models, administration of the compound resulted in a marked decrease in swelling, comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Bacterial Inhibition : It exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, in disc diffusion assays, it demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

| Bacteria | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Streptomycin) |

| Escherichia coli | 12 | 18 (Norfloxacin) |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

- Cell Line Studies : It has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values in the micromolar range, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Anti-inflammatory Activity

A study conducted on mice demonstrated that treatment with this compound led to a significant reduction in paw edema induced by carrageenan. The results were statistically significant compared to control groups, reinforcing its role as an effective anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound exhibited superior activity against E. coli compared to standard antibiotics. The study emphasized the importance of substituent groups in enhancing antimicrobial potency.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : It is well-absorbed when administered orally.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : It is excreted mainly via urine after being metabolized into various conjugated forms.

Q & A

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, pyrazole derivatives are synthesized by reacting intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions in solvents like DMF or acetic acid. Post-synthesis, hydrolysis of the ester group yields the carboxylic acid. Key steps include:

- Cyclization : Formation of the pyrazole core using hydrazine derivatives.

- Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.

- Hydrolysis : Conversion of ester groups to carboxylic acids using acidic or basic conditions .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization employs:

- Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), ¹H/¹³C-NMR for structural elucidation (e.g., methoxy proton signals at δ 3.8–4.0 ppm), and mass spectrometry for molecular ion confirmation.

- Elemental Analysis : To verify purity (>95%) and stoichiometry.

- X-ray Crystallography : For unambiguous structural determination, using software like SHELX for refinement (e.g., monoclinic P2/c space group, β = 102.42°) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

- Melting Point : 212–213°C (experimental) .

- Hydrogen Bonding : 5 hydrogen bond acceptors and 0 donors, influencing solubility and crystal packing .

- Topological Polar Surface Area (TPSA) : ~61.6 Ų, relevant for bioavailability studies .

Advanced Research Questions

Q. How can computational methods improve the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms enhances accuracy in predicting thermochemical properties (e.g., atomization energies with <2.4 kcal/mol deviation). Steps include:

Q. What challenges arise in resolving hydrogen bonding networks in its crystal structure?

- Methodological Answer : Challenges include:

- Directionality : Hydrogen bonds (e.g., O–H⋯O/N) require precise intermolecular distance (2.5–3.2 Å) and angle (>120°) measurements.

- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R²₂(8) rings) and predict packing efficiency.

- Disorder Handling : Refinement software like SHELXL identifies and models disordered moieties .

Q. How to resolve discrepancies between experimental and computational physicochemical data?

- Methodological Answer : Address discrepancies via:

- Cross-Validation : Compare calculated vs. experimental boiling points (e.g., 413.3±40.0°C at 760 mmHg ) using multiple methods (e.g., group contribution vs. DFT).

- Error Analysis : Assess approximations in computational models (e.g., neglecting anharmonic vibrations).

- Experimental Repetition : Ensure consistency in purity and measurement conditions .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Palladium or copper catalysts for coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Kinetic Control : Lower temperatures to favor pyrazole cyclization over side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.